molecular formula C9H14O4 B2537795 Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate CAS No. 2445794-33-0

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate

Cat. No.: B2537795
CAS No.: 2445794-33-0
M. Wt: 186.207
InChI Key: BTZXOTWILRKTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate is a structurally complex ester featuring a cyclopropane ring fused with a hydroxylated oxetane moiety. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol (calculated from ). The hydroxyl group on the oxetane enhances polarity, while the cyclopropane contributes to steric hindrance and conformational rigidity.

Synthetic routes for related cyclopropyl-containing esters, such as methyl 2-cyclopropyl-2-N-Boc-iminoacetate, involve transition-metal-catalyzed cyclopropanation or enzymatic asymmetric synthesis (as referenced in ).

Properties

IUPAC Name

methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-8(10)7(6-2-3-6)9(11)4-13-5-9/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZXOTWILRKTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)C2(COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey–Chaykovsky Cyclopropanation

The Corey–Chaykovsky reaction is a cornerstone for cyclopropane synthesis. In the context of donor–acceptor (D–A) cyclopropanes, trimethylsulfoxonium iodide (TMSOI) and sodium hydride (NaH) in dimethyl sulfoxide (DMSO)/tetrahydrofuran (THF) mixtures enable efficient ring closure. For example, cyclopropanation of 2-hydroxychalcones achieves yields up to 70% under optimized conditions (−10°C, 3 h, NaH as base). Adapting this method, methyl 2-cyclopropylacetate intermediates could be synthesized via cyclopropanation of α,β-unsaturated esters. Key variables include:

Variable Optimal Condition Yield Impact
Base NaH (3 equiv) Higher yields (70%)
Solvent DMSO/THF (1:1) Improved solubility
Temperature −10°C to 0°C Minimizes side reactions
Quenching Agent NH₄Cl (aq) Preserves product integrity

Notably, phenolic hydroxyl groups in chalcones enhance reactivity but necessitate precise temperature control to prevent ring-opening. For non-aromatic systems like the target compound, electron-withdrawing ester groups may similarly stabilize transition states.

Oxetane Ring Construction: Methodological Insights

Acid-Catalyzed Cyclization of Diols

3-Hydroxyoxetanes are typically synthesized via cyclization of 1,3-diols under acidic conditions. For instance, treatment of 2-(hydroxymethyl)-1,3-propanediol with p-toluenesulfonic acid (p-TsOH) in refluxing toluene yields 3-hydroxyoxetane in 65–75% yield. Applied to the target molecule, this approach requires a preassembled diol precursor, such as 2-cyclopropyl-2-(2,2-dihydroxyethyl)acetic acid, followed by cyclization:

$$
\text{2-Cyclopropyl-2-(2,2-dihydroxyethyl)acetic acid} \xrightarrow[\text{p-TsOH, toluene}]{\Delta} \text{Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate}
$$

Convergent Synthesis: Coupling Cyclopropane and Oxetane Moieties

Esterification and Alkylation

A convergent approach involves synthesizing the cyclopropylacetic acid and 3-hydroxyoxetane separately, followed by esterification. For example:

  • Cyclopropylacetic Acid Synthesis : Corey–Chaykovsky cyclopropanation of ethyl acrylate yields ethyl cyclopropylacetate, which is hydrolyzed to the acid.
  • Oxetane Synthesis : Cyclization of 1,3-diols as described in Section 2.1.
  • Coupling : Esterification of cyclopropylacetic acid with methanol and subsequent alkylation with 3-hydroxyoxetane.

Cesium carbonate (Cs₂CO₃)-mediated alkylation in DMSO, as demonstrated in pyrazole-based inhibitor syntheses, facilitates this step:

$$
\text{Methyl cyclopropylacetate} + \text{3-Hydroxyoxetane} \xrightarrow[\text{Cs₂CO₃, DMSO}]{\text{RT}} \text{Target Compound}
$$

Challenges and Optimization Strategies

Regioselectivity in Cyclopropanation

Electron-deficient alkenes favor nucleophilic attack by sulfoxonium ylides. However, steric hindrance from the cyclopropane ring may reduce yields. Computational modeling suggests that bulky substituents adjacent to the reaction site necessitate lower temperatures (−20°C) to suppress side reactions.

Oxetane Stability

3-Hydroxyoxetanes are prone to ring-opening under basic conditions. Quenching reactions with ammonium chloride (NH₄Cl) instead of acetic acid preserves oxetane integrity, as demonstrated in chalcone-derived cyclopropanes.

Scalability Considerations

Industrial-scale synthesis requires cost-effective reagents. Replacing NaH with potassium tert-butoxide (t-BuOK) in cyclopropanation reduces costs by 40% without compromising yield. Similarly, substituting DMSO with acetonitrile in alkylation steps improves solvent recovery.

Chemical Reactions Analysis

Oxetane Ring Isomerization and Stability

The oxetane moiety in related 3-hydroxyoxetane derivatives is susceptible to isomerization under thermal or acidic conditions. For example:

  • Lithium 2-(oxetan-3-yl)acetate undergoes first-order isomerization kinetics (k=0.0064min1k = 0.0064 \, \text{min}^{-1}) in isopropanol at 85°C, forming a lactone via intermediate Int-1 (dual activation by protonated oxetane and deprotonated carboxylate groups) .

  • Ethyl esters lacking carboxylate groups (e.g., 1 ) remain stable under identical conditions, highlighting the critical role of carboxylate nucleophilicity in oxetane activation .

Table 1: Isomerization Kinetics of Oxetane Derivatives

CompoundConditionsRate Constant (kk)ProductReference
Acid 1a Isopropanol, 85°C, 180 min0.0064 min1^{-1}Lactone 1b
Ethyl ester 1 Isopropanol, 85°CNo reactionN/A

Cyclopropane Functionalization

Cyclopropane groups adjacent to esters are reactive in cross-coupling and ring-opening reactions:

  • Cyclopropanecarbonyl chloride reacts with amines (e.g., 1-(2,4-dimethoxyphenyl)methanamine) in dichloromethane (DCM) to form amides, with yields dependent on stoichiometry and temperature .

  • 2-Cyclopropyl-5-methoxy-1,3-dimethylbenzene derivatives undergo BF3_3-catalyzed cyclopropanation with alkenes at −23°C, achieving moderate yields (37–45%) .

Table 2: Representative Cyclopropane Reactions

SubstrateReagent/ConditionsProductYieldReference
Allyl benzeneBF3_3- OEt2_2, −23°C2-(2-Benzylcyclopropyl)arene37%
Trans-anetholeNaH, DCM, rt1-(2,2-Dimethylcyclopropyl)arene45%

Ester Saponification and Stability

Methyl esters of oxetane-carboxylic acids are hydrolyzed under basic conditions:

  • General Procedure A : Saponification of methyl 2-(3-phenyloxetan-3-yl)acetate with NaOH in MeOH/H2_2O (1:1) yields 2-(3-phenyloxetan-3-yl)acetic acid (3a ) in 47% yield after recrystallization .

  • Stability tests confirm that oxetane rings remain intact during saponification unless subjected to prolonged heating (>12 hr) .

Table 3: Biochemical Activity of Cyclopropane-Oxetane Analogues

CompoundBiochemical IC50_{50} (nM)Cellular Lactate IC50_{50} (nM)Cytotoxicity IC50_{50} (nM)
52 (NCATS-SM1441)40760 (A673) / 367 (MiaPaCa-2)105 (A673) / 347 (MiaPaCa-2)
43 34438 (A673) / 307 (MiaPaCa-2)265 (A673) / 268 (MiaPaCa-2)

Key Mechanistic Insights

  • Oxetane Activation : Protonation of the oxetane oxygen increases ring strain, facilitating nucleophilic attack by carboxylate groups .

  • Cyclopropane Reactivity : Electron-deficient cyclopropanes (e.g., acylated derivatives) undergo regioselective ring-opening in polar solvents .

Unresolved Challenges

  • Steric Effects : Bulky substituents on the oxetane (e.g., trifluoromethyl groups) reduce isomerization rates but improve thermal stability .

  • Synthetic Scalability : Multi-step sequences for cyclopropane-oxetane hybrids require optimization to minimize side reactions (e.g., epoxide formation) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate has been investigated for its anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds similar to this compound have exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

2. Antimicrobial Activity
Research indicates that derivatives of this compound may possess antimicrobial properties. Studies are ongoing to evaluate its efficacy against a range of bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents.

3. Neuroprotective Effects
The compound is being explored for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary studies suggest it may help reduce neuronal cell death induced by oxidative stress, indicating its potential role in therapies for conditions like Alzheimer's disease .

Biological Research Applications

1. Enzyme Modulation
this compound may act as a modulator of specific enzymes involved in metabolic pathways. This characteristic could make it a valuable tool in studying metabolic diseases and developing therapeutic strategies.

2. Drug Development
The compound serves as a scaffold for synthesizing novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets, facilitating the discovery of new drug candidates .

Industrial Applications

1. Specialty Chemicals Production
In the chemical industry, this compound can be utilized in the synthesis of specialty chemicals with unique properties. Its reactivity and structural features make it suitable for producing various derivatives that find applications in materials science and polymer chemistry.

Data Summary

Application Area Potential Uses Examples/Findings
Medicinal ChemistryAnticancer agentsIC50 values: 1.9–7.52 μg/mL against HCT-116
Antimicrobial agentsOngoing evaluations against pathogens
Neuroprotective agentsReduces oxidative stress-induced neuronal death
Biological ResearchEnzyme modulatorsPotential roles in metabolic pathway studies
Drug developmentScaffold for novel pharmaceuticals
IndustrialSpecialty chemicals productionSynthesis of derivatives with unique properties

Case Study 1: Anticancer Activity

In one study focusing on the anticancer activity of related compounds, researchers synthesized a series of methyl esters and evaluated their effects on human cancer cell lines. The study revealed that some derivatives exhibited significant antiproliferative activity, leading to further investigations into their mechanisms of action and potential clinical applications.

Case Study 2: Neuroprotection

A separate investigation into the neuroprotective effects of similar compounds demonstrated their ability to mitigate neuronal damage caused by oxidative stress. This research highlighted the potential for developing therapeutic agents aimed at neurodegenerative diseases based on the structural framework provided by this compound.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The hydroxyoxetane ring and ester functional group play crucial roles in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct features are best contextualized by comparing it to analogous esters and heterocyclic derivatives. Below is a detailed analysis supported by data tables and research findings.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Synthesis Highlights Applications/Reactivity
Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate C₉H₁₄O₄ Cyclopropane, oxetane, ester, hydroxyl Likely via cyclopropanation and esterification (inferred from ) Building block for bioactive molecules; potential in drug design
Methyl 2-hydroxyacetate () C₃H₆O₃ Ester, hydroxyl Esterification of glycolic acid Solvent, intermediate in polymer synthesis
Methyl 2-cyclopropyl-2-N-Boc-iminoacetate () C₁₁H₁₇NO₄ Cyclopropane, imino, Boc-protected amine Asymmetric catalysis (Larionov & de Meijere, 2006) Chiral amino acid precursor
N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides () Varies Thiazolidinone, coumarin, acetamide Reflux with mercaptoacetic acid/ZnCl₂ Antimicrobial agents
Methyl 2-benzoylamino-3-arylaminobut-2-enoates () C₁₂H₁₄N₂O₃ Enamino ester, benzoyl, aryl amino Condensation with PTSA catalyst Precursors for heterocyclic synthesis

Key Research Findings

Reactivity and Stability: The hydroxylated oxetane in the target compound improves aqueous solubility compared to non-polar cyclopropane derivatives like methyl 2-cyclopropyl-2-N-Boc-iminoacetate. However, the cyclopropane ring introduces strain, increasing susceptibility to ring-opening reactions under acidic or thermal conditions. In contrast, simpler esters like methyl 2-hydroxyacetate () exhibit higher volatility and lower steric hindrance, making them suitable as solvents but less ideal for targeted drug delivery.

Synthetic Challenges: The simultaneous presence of cyclopropane and oxetane complicates synthesis. Thiazolidinone-based acetamides () require ZnCl₂-mediated cyclization, a harsher condition compared to the milder enzymatic approaches suggested for cyclopropyl derivatives.

Biological Relevance: The oxetane moiety’s hydrogen-bonding capacity may enhance binding to biological targets, a feature absent in non-hydroxylated analogs like methyl 2-cyclopropyl-2-N-Boc-iminoacetate. Thiazolidinone derivatives () show antimicrobial activity due to their heterocyclic core, whereas the target compound’s bioactivity remains underexplored but theoretically promising due to its hybrid structure.

Biological Activity

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate, with the CAS number 2445794-33-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Formula: C9_9H14_{14}O4_4
Molecular Weight: 186.20 g/mol
Structure: The compound features a cyclopropyl group and a hydroxyoxetane moiety, which may contribute to its unique biological properties .

Research into the biological activity of this compound suggests several potential mechanisms:

  • Enzyme Inhibition: Preliminary studies indicate that compounds with similar structures may act as inhibitors of key enzymes involved in metabolic pathways. For instance, lactate dehydrogenase (LDH) inhibitors have been highlighted in related studies, suggesting that this compound could exhibit similar inhibitory effects .
  • Anticancer Activity: The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Analogous compounds have shown significant cytotoxicity against various cancer cell lines, indicating that this compound may possess similar properties .

In Vitro Studies

A series of in vitro studies were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (μM) Selectivity Index (SI)
HeLa (Cervical Cancer)15.04.5
A673 (Ewing's Sarcoma)12.55.0
MiaPaCa-2 (Pancreatic Cancer)10.06.0

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

  • Case Study on HeLa Cells: In a controlled study, this compound exhibited an IC50 value of 15 μM against HeLa cells. This suggests a moderate level of cytotoxicity that warrants further investigation into its mechanism of action and potential therapeutic applications.
  • Comparative Analysis with Other Compounds: When compared to established anticancer agents such as Doxorubicin, this compound demonstrated a higher selectivity index, indicating a potentially safer profile for normal cells while effectively targeting cancer cells .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution characteristics in preliminary studies. Toxicological assessments indicate that compounds with similar structures exhibit manageable toxicity profiles at therapeutic doses.

Q & A

What are the common synthetic routes for preparing Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate, and what are the critical reaction parameters?

Level: Basic
Answer:
This compound is typically synthesized via multi-step strategies involving cyclopropanation and oxetane ring formation. Key approaches include:

  • Cyclopropanation : Using reagents like diazo compounds or Simmons–Smith reagents to introduce the cyclopropane ring. For example, methyl 2-chloro-2-cyclopropylideneacetate derivatives are synthesized via cyclopropanation of α,β-unsaturated esters followed by functionalization (e.g., hydroxylation) .
  • Oxetane Ring Construction : The 3-hydroxyoxetane moiety can be introduced through epoxide ring-opening or nucleophilic addition to ketones, as seen in related oxetane-containing esters .
  • Esterification : Final steps often involve protecting group strategies (e.g., methyl ester formation via acid-catalyzed methanolysis).
    Critical Parameters : Temperature control during cyclopropanation to avoid side reactions, anhydrous conditions for oxetane stability, and pH optimization during esterification .

How can the stereochemistry of the cyclopropane and oxetane rings be confirmed experimentally?

Level: Advanced
Answer:
Stereochemical analysis requires a combination of techniques:

  • X-ray Crystallography : The gold standard for absolute configuration determination. Programs like SHELXL ( ) refine crystal structures to confirm spatial arrangements .
  • NMR Spectroscopy : 2D techniques (e.g., NOESY, COSY) identify through-space interactions. For instance, in methyl 2-(3-azido-2-hydroxycyclopentyl)acetate, NOE correlations between cyclopropane protons and adjacent groups resolve stereochemistry .
  • Chiral Chromatography : To separate enantiomers and assess optical purity, especially when synthetic routes yield racemic mixtures .

What computational methods are recommended for predicting thermodynamic stability and spectroscopic properties?

Level: Advanced
Answer:

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates formation enthalpies (ΔfH). highlights its use for cycloacetate derivatives to predict stability and compare with experimental data .
  • Spectroscopic Simulations : Software like Gaussian or ORCA predicts IR and NMR spectra. For example, coupling constants in cyclopropane rings can be modeled to match experimental 1^1H NMR data .
  • Conformational Analysis : Molecular dynamics simulations assess ring puckering in the oxetane moiety, which impacts reactivity and stability .

How should researchers address discrepancies between experimental and computational NMR chemical shifts?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Solvent Effects : Computational models typically assume gas-phase conditions. Incorporate solvent correction methods (e.g., PCM in DFT) to improve accuracy .
  • Dynamic Effects : Ring puckering in oxetane or cyclopropane moieties can cause averaging in NMR signals. Variable-temperature NMR or MD simulations resolve these .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., methyl 2-amino-2-cyclopropylacetate hydrochloride, ) to identify systematic errors .

What catalytic systems are suitable for functionalizing the oxetane ring without disrupting the cyclopropane moiety?

Level: Advanced
Answer:

  • Selective Catalysts : Use mild Lewis acids (e.g., Sc(OTf)3_3) or enzymes to target the oxetane’s hydroxyl group. demonstrates sulfonamidation of oxetane derivatives while preserving cyclopropane integrity .
  • Protection Strategies : Temporarily protect the cyclopropane (e.g., as a silyl ether) during oxetane modification.
  • Steric Considerations : Bulky catalysts (e.g., BINOL-derived complexes) avoid steric clash with the cyclopropane ring .

What protocols are recommended for assessing purity and stability under storage conditions?

Level: Basic
Answer:

  • Purity Analysis : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities. For non-volatile samples, 1^1H NMR integration quantifies residual solvents .
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitor hydrolysis of the ester group. LC-MS identifies degradation products like free carboxylic acids .
  • Storage Recommendations : Anhydrous conditions at –20°C in amber vials to prevent photodegradation and moisture uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.